molecular formula C18H17N5O2 B2774252 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034347-63-0

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2774252
CAS No.: 2034347-63-0
M. Wt: 335.367
InChI Key: JSSLOALQVNXZNA-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
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Scientific Research Applications

Cancer Research and Imaging

Research on compounds structurally related to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide has contributed significantly to cancer research. For example, Ji‐Quan Wang et al. (2005) synthesized a compound aimed at improving positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. This development is crucial for the early detection and treatment of cancer, enhancing the effectiveness of therapeutic interventions (Ji‐Quan Wang et al., 2005).

Computational and Structural Analysis

Another study by J. S. Al‐Otaibi et al. (2022) employed electronic structure approaches to investigate the chemical characteristics of a carboxamide derivative with antitumor activity. This study utilized computational methods to predict the bioactivity of the compound, highlighting the importance of computational chemistry in drug discovery and development (J. S. Al‐Otaibi et al., 2022).

DNA Binding and Gene Regulation

Pyrrole-imidazole polyamides, similar in structure to the subject compound, have been shown to specifically bind to DNA sequences, affecting gene expression in mammalian cells. This specificity opens pathways for the design of new therapeutic agents aimed at targeting specific genes associated with disease (Bo Liu & T. Kodadek, 2009). Furthermore, research by Sameer Chavda et al. (2010) on the design, synthesis, and biophysical characteristics of pyrrole(H) based polyamides further elucidates the potential of these compounds to control gene expression through DNA interaction, particularly in the context of cancer treatment (Sameer Chavda et al., 2010).

Chemical Synthesis and Reactivity

Studies on the synthesis and reactivity of related compounds, such as the work by A. Katritzky et al. (2003), contribute to the broader understanding of the chemical properties and potential applications of this compound. These studies lay the groundwork for the development of novel synthetic routes and the exploration of reactivity patterns that could be applied to the design of new drugs (A. Katritzky et al., 2003).

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-2-23-9-5-8-15(23)17-21-16(25-22-17)11-19-18(24)14-10-12-6-3-4-7-13(12)20-14/h3-10,20H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSLOALQVNXZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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